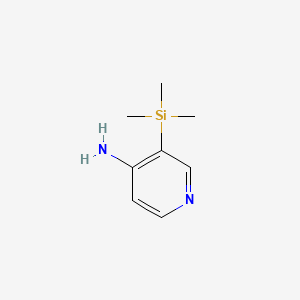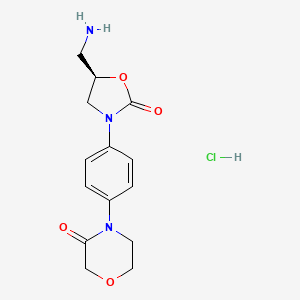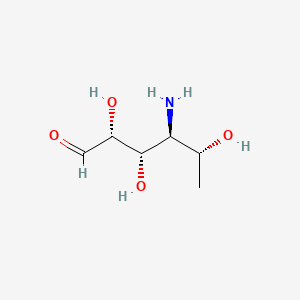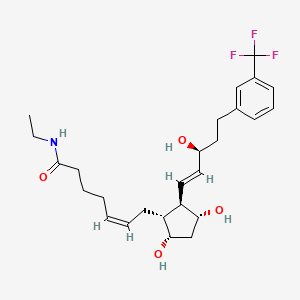
Mono-O-acetyl Fingolimod
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mono-O-acetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine 1-phosphate receptor modulator that has shown significant efficacy in reducing the frequency of relapses and delaying the progression of disability in patients with relapsing-remitting multiple sclerosis . This compound is a chemically modified version of Fingolimod, where an acetyl group is introduced to enhance its pharmacological properties and stability.
Mechanism of Action
Target of Action
Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .
Mode of Action
this compound acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .
Biochemical Pathways
this compound affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Pharmacokinetics
Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces
Result of Action
The action of this compound results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .
Action Environment
It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of this compound
Biochemical Analysis
Biochemical Properties
Mono-O-acetyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . In addition to exerting inhibitory effects on sphingosine-1-phosphate pathway enzymes, this compound also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . Furthermore, this compound induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Molecular Mechanism
The molecular target of this compound is S1P1 . The active form of the drug, fingolimod-phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors .
Temporal Effects in Laboratory Settings
This compound has shown beneficial effects in AD models, but the outcome depends on the neuroinflammatory state at the start of the treatment . In the hippocampus and cortex of type 2 diabetic mice, there was a substantial drop in pSTAT3, which was reversed by this compound .
Dosage Effects in Animal Models
In an animal model of genetic absence epilepsy, this compound (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .
Metabolic Pathways
This compound is involved in the sphingosine-1-phosphate pathway . It exerts inhibitory effects on sphingolipid pathway enzymes .
Transport and Distribution
This compound is administered orally as a tablet and has a half-life of approximately 32 hours. It is metabolized in the liver and excreted primarily in the feces .
Subcellular Localization
This compound readily penetrates the CNS . With S1P being a pivotal molecule in intracellular signaling, the high-affinity binding of this compound to the S1PR1 leads to Gαi/o inactivation of several signaling pathways, including the PI3K/Akt/mTOR, PI3K/Rac, STAT3, STAT1, PLC, and VEGF amongst others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mono-O-acetyl Fingolimod typically involves the acetylation of Fingolimod. The process begins with the preparation of Fingolimod, which can be synthesized from n-octylbenzene and 3-nitropropionic acid through a series of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The acetylation step involves reacting Fingolimod with acetic anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Mono-O-acetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the acetyl group .
Scientific Research Applications
Mono-O-acetyl Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and other immunomodulatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard reference material in analytical chemistry .
Comparison with Similar Compounds
- Fingolimod
- Siponimod
- Ozanimod
Properties
CAS No. |
1807973-92-7 |
|---|---|
Molecular Formula |
C21H35NO3 |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
InChI Key |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
Synonyms |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)
![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)

